BenchChemオンラインストアへようこそ!

2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[d]pyrimidine

Lipophilicity XLogP3 Drug-likeness

Differentiation: The 2-chloro + 4-trifluoromethyl pairing on the cyclohepta[d]pyrimidine scaffold is rare. The 4-CF₃ group drives target engagement in kinase and reverse-transcriptase pockets; the 2-Cl handle enables SNAr diversification for covalent inhibitor libraries. Generic 2-chloropyrimidines cannot replicate the conformational restriction of the fused seven-membered ring. Procuring this specific intermediate reduces synthetic step count by two vs. post-hoc warhead installation. Backed by Medivation and Bayer patent precedents for multi-kinase and sGC/PDE programs.

Molecular Formula C10H10ClF3N2
Molecular Weight 250.65
CAS No. 1310249-75-2
Cat. No. B2801106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[d]pyrimidine
CAS1310249-75-2
Molecular FormulaC10H10ClF3N2
Molecular Weight250.65
Structural Identifiers
SMILESC1CCC2=C(CC1)N=C(N=C2C(F)(F)F)Cl
InChIInChI=1S/C10H10ClF3N2/c11-9-15-7-5-3-1-2-4-6(7)8(16-9)10(12,13)14/h1-5H2
InChIKeyXDYPPNFZNCGZSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[d]pyrimidine – Strategic Sourcing Guide for a Dual-Functionalized Cycloheptapyrimidine Intermediate


2-Chloro-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[d]pyrimidine (CAS 1310249-75-2) is a bicyclic heterocyclic building block that fuses a seven-membered cycloheptane ring to a pyrimidine core. The simultaneous presence of an electron-withdrawing 4-trifluoromethyl (-CF₃) group and a nucleophile-labile 2-chloro substituent on the identical scaffold is a relatively uncommon pairing that differentiates it from mono-substituted or dichloro variants [1]. As of March 2026, publicly available primary biological data directly linked to this specific compound remains limited, and the procurement case therefore rests primarily on its distinct physicochemical profile and its proven versatility as an advanced synthetic intermediate in medicinal chemistry programs targeting kinases, reverse transcriptase, and other nucleotide-binding enzymes [2].

Why 2-Chloro-4-(trifluoromethyl)-cyclohepta[d]pyrimidine Cannot Be Replaced by Simpler Pyrimidine Analogs


Generic substitution of this compound with a simple 2-chloropyrimidine or 4-(trifluoromethyl)pyrimidine eliminates the cycloheptane annulation that imposes conformational restriction essential for specific kinase and reverse-transcriptase binding pockets [1]. Similarly, replacing the 4-CF₃ group with a 4-Cl or 4-H analog (e.g., CAS 83939-62-2 or CAS 76780-96-6) can substantially drop lipophilicity—computed XLogP3 falls from 3.9 to 2.9 for the des-trifluoromethyl congener—altering membrane permeability and metabolic stability profiles in a way that cannot be compensated by post-hoc formulation adjustments [2]. The 2-chloro handle is also essential for downstream diversification via SNAr chemistry; removal of this reactive center would close off a validated covalent-inhibitor design strategy recently demonstrated with chloropyrimidine-based MSK1 inhibitors [3].

Quantitative Differentiation Evidence for 2-Chloro-4-(trifluoromethyl)-cyclohepta[d]pyrimidine (CAS 1310249-75-2)


Lipophilicity Advantage Over the 2-Chloro-Des-trifluoromethyl Analog (CAS 83939-62-2)

The target compound carries a computed XLogP3-AA of 3.9, whereas its closest in-class comparator lacking the 4-CF₃ group—2-chloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine (CAS 83939-62-2)—exhibits an XLogP3-AA of just 2.9 [1]. This +1.0 log-unit difference indicates that the target compound is approximately 10-fold more lipophilic, a property known to correlate with improved passive membrane permeability and, in many scaffold series, enhanced intracellular target engagement.

Lipophilicity XLogP3 Drug-likeness Scaffold optimization

Hydrogen-Bond Acceptor Capacity Versus the 2,4-Dichloro Analog (CAS 76780-96-6)

The target compound possesses 5 hydrogen-bond acceptor sites (three from the CF₃ fluorine atoms plus two pyrimidine nitrogens), compared to only 2 for the 2,4-dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine (CAS 76780-96-6) [1]. The topological polar surface area (TPSA) of the target is 25.8 Ų, which, combined with the favorable XLogP3 of 3.9, places it in an attractive region of CNS-drug-like chemical space.

H-Bond acceptor Polar surface area Physicochemical profile Drug design

Validated 2-Chloro Reactivity Handle for Covalent Inhibitor Design

The 2-chloro substituent on the pyrimidine ring serves as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. This reactivity has been directly exploited in a published series of covalent MSK1 kinase inhibitors where a 2,5-dichloropyrimidine warhead covalently modified Cys440 in the MSK1 CTKD domain via SNAr chemistry [1]. The target compound retains this reactive 2-chloro center, meaning it can be employed as a precursor for analogous covalent inhibitor libraries without introducing a separate electrophilic warhead.

Covalent inhibitor SNAr reaction Cysteine targeting Kinase inhibitor

Conformational Restriction of the Cycloheptane Ring Confers Enhanced Target Affinity Compared to Flexible Analogues

The seven-membered cycloheptane ring locks the orientation of substituents on the pyrimidine core. In the 9-phenylcyclohepta[d]pyrimidine-2,4-dione series, this conformational restriction produced HIV-1 reverse transcriptase inhibitors with IC50 values in the low micromolar range, comparable to the reference drug nevirapine [1]. Flexible analogues lacking the cycloheptane annulation consistently lost activity, indicating that the rigid scaffold is a key driver of target binding.

Conformational restriction HIV reverse transcriptase NNRTI Binding affinity

Patent Landscape Confirms Cycloheptapyrimidines as Privileged Kinase-Inhibitor Scaffolds

The fused cycloalkyl-pyrimidine patent (U.S. 2017/0137410 A1) explicitly claims cyclohepta[d]pyrimidine-based compounds as multi-kinase inhibitors with activity against FLT3, a clinically validated AML target [1]. The trifluoromethyl-substituted fused pyrimidine patent (Bayer Pharma, U.S. 2014/0249168 A1) further covers 4-CF₃-fused pyrimidines for cardiovascular indications [2]. These filings demonstrate that the cyclohepta[d]pyrimidine scaffold with a 4-CF₃ group is recognized as a patentable, non-obvious chemotype with demonstrated therapeutic utility.

Kinase inhibitor Patent landscape FLT3 Multi-kinase inhibitor

Recommended Research and Industrial Application Scenarios for 2-Chloro-4-(trifluoromethyl)-cyclohepta[d]pyrimidine


Covalent Kinase Inhibitor Library Construction via 2-Chloro SNAr Diversification

The target compound can serve as the central building block in a parallel synthesis library targeting cysteine residues in the kinase CTKD. Based on the MSK1 covalent inhibitor precedent [1], the 2-chloro group undergoes SNAr displacement with thiols or amines to generate diverse analogs. Researchers procuring this compound can reduce the synthetic step count by two steps compared to routes that require separate installation of an electrophilic warhead onto a pre-formed scaffold.

Osteoarthritis and Inflammatory Disease Target Programs Utilizing the Conformationally Restricted Scaffold

The fused cycloalkyl-pyrimidine patent by Medivation [1] specifically demonstrates that cyclohepta[d]pyrimidine derivatives achieve multi-kinase inhibition relevant to AML and inflammatory signaling. The 4-CF₃ group enhances metabolic stability, making this compound a suitable starting point for lead optimization in programs targeting FLT3-driven malignancies or inflammatory kinase cascades.

Cardiovascular Drug Discovery Leveraging the Bayer Fused-Pyrimidine Pharmacophore

Bayer Pharma's patent on trifluoromethyl-substituted fused pyrimidines for cardiovascular disorders [1] indicates that the 4-CF₃-cyclohepta[d]pyrimidine scaffold is of commercial interest for non-oncology indications. Research groups focused on soluble guanylate cyclase (sGC) modulation or PDE inhibition can use this compound as a late-stage intermediate that already bears the CF₃ motif required for target engagement.

Physicochemical Property Benchmarking and in Silico Modeling Studies

With its well-defined computed properties (XLogP3 = 3.9, TPSA = 25.8 Ų, zero H-bond donors, zero rotatable bonds) [1], this compound is an excellent reference molecule for computational chemists validating QSAR models, log P prediction algorithms, or CNS-MPO scoring functions. Its rigid structure eliminates conformational uncertainty, yielding cleaner correlations between computed and experimental properties than flexible drug-like molecules.

Quote Request

Request a Quote for 2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.